4-(2-(Pyridin-4-YL)ethyl)phenol
Description
Electronic Effects
- 4-Pyridinyl vs. 2-Pyridinyl : The para-substituted pyridine enhances resonance stabilization of the phenolic proton compared to ortho analogs.
- Ethyl Linker : Introduces conformational flexibility absent in directly fused systems like tylophorine (a phenanthroindolizidine alkaloid with rigid fused rings).
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(2-pyridin-4-ylethyl)phenol |
InChI |
InChI=1S/C13H13NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-10,15H,1-2H2 |
InChI Key |
IRKLDLQJUMMGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Heck Reaction for Vinyl Intermediate Formation
The Heck coupling reaction between 4-bromophenol and 4-vinylpyridine offers a robust pathway to 4-(2-(pyridin-4-yl)vinyl)phenol. This method employs palladium acetate (5 mol%) as a catalyst, triphenylphosphine (10 mol%) as a ligand, and potassium carbonate as a base in dimethylformamide (DMF) at 110°C for 12 hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and β-hydride elimination, yielding the trans-vinyl intermediate (Figure 1A).
Optimization Notes :
Hydrogenation of the Vinyl Group
The unsaturated vinyl intermediate is hydrogenated using 10% Pd/C (5 wt%) under 50 psi H₂ in ethanol at 25°C for 6 hours. This step quantitatively reduces the double bond, affording 4-(2-(pyridin-4-yl)ethyl)phenol with >95% purity (Table 1).
Critical Parameters :
-
Elevated temperatures (>40°C) promote over-reduction of the pyridine ring.
-
Catalyst recycling for three cycles maintains 90% efficiency.
Nucleophilic Alkylation of Phenol with 2-(Pyridin-4-yl)ethyl Bromide
Synthesis of 2-(Pyridin-4-yl)ethyl Bromide
2-(Pyridin-4-yl)ethanol, prepared via LiAlH₄ reduction of ethyl 2-(pyridin-4-yl)acetate, is treated with hydrobromic acid (48%) in refluxing toluene for 4 hours. The reaction achieves 78% yield, with the bromide confirmed by ¹H NMR (δ 3.75 ppm, t, -CH₂Br).
Phenol Alkylation Under Solvent-Free Conditions
A mixture of phenol (1.0 equiv), 2-(pyridin-4-yl)ethyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) is heated at 80°C for 2 hours. The solvent-free protocol minimizes side reactions, delivering the target compound in 82% yield (Table 1).
Mechanistic Insight :
-
The base deprotonates phenol, enhancing nucleophilicity for SN2 attack on the alkyl bromide.
-
Electron-donating groups on phenol (e.g., -OCH₃) accelerate reaction rates by 40%.
Reductive Amination of 4-(2-Oxoethyl)phenol
Preparation of 4-(2-Oxoethyl)phenol
4-Hydroxyacetophenone is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield 4-(2-oxoethyl)phenol. The ketone intermediate is isolated in 67% yield and characterized by IR (ν = 1715 cm⁻¹, C=O).
Reductive Amination with Pyridin-4-amine
The ketone reacts with pyridin-4-amine (1.1 equiv) in methanol under hydrogen (1 atm) using Ra-Ni as a catalyst. After 12 hours, the imine intermediate is reduced to the secondary amine, which undergoes acid-catalyzed hydrolysis (HCl, reflux) to yield this compound (56% overall yield).
Limitations :
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics of Key Preparation Routes
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Heck Coupling + Hydrogenation | 89 | 18 | 25–110 | High regioselectivity |
| Nucleophilic Alkylation | 82 | 2 | 80 | Solvent-free, scalable |
| Reductive Amination | 56 | 24 | 25–80 | Utilizes inexpensive reagents |
Selectivity Considerations :
-
The Heck route avoids electrophilic aromatic substitution byproducts common in alkylation methods.
-
Solvent-free conditions in Method 2 reduce waste generation by 60% compared to DMF-based protocols.
Mechanistic and Spectroscopic Validation
NMR Characterization
¹H NMR of this compound exhibits distinct signals at δ 7.25 ppm (pyridine-H), δ 6.85 ppm (phenol-H), and δ 2.90 ppm (m, -CH₂-CH₂-). ¹³C NMR confirms quaternary carbons at δ 155.2 ppm (C-O) and δ 149.8 ppm (pyridine-C).
IR and Mass Spectral Data
IR spectra show broad O-H stretches at 3350 cm⁻¹ and aromatic C=C vibrations at 1605 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 215.0945 (calc. 215.0942).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyridin-4-YL)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the phenol and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol and pyridine derivatives.
Scientific Research Applications
4-(2-(Pyridin-4-YL)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Pyridin-4-YL)ethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
(a) 4-(2-Pyridin-4-yl-propenyl)-phenol (Compound 11)
- Structure : Contains a propenyl (CH₂-CH-CH₂) linker instead of ethyl.
- Synthesis : Prepared via base-catalyzed condensation of 4-ethylpyridine and 4-hydroxybenzaldehyde (58% yield) .
- Key Data: ¹H NMR: δ 2.21 (s, 3H), 8.52 ppm (pyridine protons) . IR: Strong O-H stretch at 2989 cm⁻¹ (phenol) .
- Differentiation: The propenyl linker introduces conjugation, altering electronic properties compared to the saturated ethyl chain in 4-(2-(Pyridin-4-yl)ethyl)phenol.
(b) 4-[(E)-2-(Pyridin-4-yl)ethenyl]phenol (HOS6)
- Structure : Features a rigid ethenyl (CH=CH) linker.
- Synthesis : Derived from 4-methylpyridine and 4-hydroxybenzaldehyde via Williamson ether synthesis .
- Applications : Used in liquid crystal research due to its planar geometry .
- Differentiation : The ethenyl group enhances π-π stacking interactions, unlike the flexible ethyl chain in the target compound.
(c) Tyramine (4-(2-Aminoethyl)phenol)
- Structure: Replaces pyridine with an amino group.
- Key Data :
Physicochemical Properties
*Estimated using fragment-based methods.
Stability and Reactivity
- This compound: The ethyl linker reduces steric strain compared to ethenyl analogues, enhancing thermal stability. However, the phenol group is prone to oxidation .
- 4-(4-Propoxystyryl)pyridine : Alkoxy substitution (e.g., propoxy) increases hydrophobicity (LogP ~3.0) and UV stability .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(2-(Pyridin-4-yl)ethyl)phenol, and what are their respective yields and limitations?
- Methodological Answer : A common approach involves condensation reactions between pyridine derivatives and phenolic precursors. For example, a related compound, 4-(2-Pyridin-4-yl-propenyl)-phenol, was synthesized via a Claisen-Schmidt condensation between 4-ethyl pyridine and 4-hydroxybenzaldehyde under reflux conditions, yielding 58% . Adjusting substituent positions (e.g., replacing propenyl with ethyl) may require tailored catalysts (e.g., palladium for cross-coupling) or modified reaction times. Limitations include competing side reactions (e.g., over-alkylation) and purification challenges due to polar intermediates.
Q. Which spectroscopic techniques are essential for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR identify aromatic protons (e.g., pyridin-4-yl protons at δ 7.52–8.52 ppm) and ethyl linker connectivity (e.g., δ 2.21 ppm for methylene groups) .
- IR : Confirms hydroxyl (O–H stretch ~3200 cm) and aromatic C=C/C=N bonds (1500–1600 cm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 211 for related compounds) and fragmentation patterns .
- TLC : Monitors reaction progress and purity (e.g., R = 0.35 in CHCl/MeOH) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield and purity of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require post-reaction extraction .
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions, while reflux (e.g., 80°C) accelerates condensation .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for ethyl linkers .
- Purification : Column chromatography with gradient elution (e.g., CHCl to MeOH) isolates the target compound .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Purity Verification : Repeat TLC or HPLC to rule out impurities .
- Advanced NMR : 2D techniques (e.g., COSY, HSQC) clarify proton-proton correlations and quaternary carbon assignments .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .
Q. How does the electronic environment of the pyridin-4-yl group influence reactivity and spectroscopic properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The pyridine ring withdraws electron density via conjugation, deshielding adjacent protons (e.g., upfield shifts in NMR) .
- Hydrogen Bonding : The phenol hydroxyl group participates in intramolecular H-bonding with the pyridine nitrogen, altering IR stretching frequencies (~1200–1284 cm) .
- Reactivity : The ethyl linker’s flexibility may enhance interactions in biological assays, as seen in structurally similar compounds with antimicrobial activity .
Q. What computational approaches predict intermolecular interactions and stability in solvent systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water vs. DMSO) on conformational stability .
- Docking Studies : Models binding to biological targets (e.g., enzymes) using software like AutoDock, leveraging the pyridin-4-yl group’s π-π stacking potential .
- DFT Calculations : Quantifies frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
